1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a cyclohexylmethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole carboxylic acids are pivotal in medicinal chemistry and agrochemical research due to their versatility in hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
1-(cyclohexylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIWTAWFCROXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154881-80-7 | |
| Record name | 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method A: Cyclization of Hydrazine Derivatives with α,β-Unsaturated Esters
- Starting with α,β-unsaturated esters (e.g., methyl or ethyl derivatives),
- React with hydrazines (cyclohexylhydrazine) under reflux conditions,
- Followed by hydrolysis and cyclization to form the pyrazole ring,
- Final acidification yields the carboxylic acid.
- Reflux in ethanol or THF-water mixtures.
- Hydrolysis using lithium hydroxide or citric acid.
- Recrystallization from ethanol/water mixtures.
A mixture of ethyl-3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate reacted with cyclohexyl hydrazine in ethanol yielded the ethyl ester intermediate, which upon hydrolysis and acidification produced the target acid with yields around 75-86%.
Method B: Condensation of β-Ketonitriles with Hydrazines
- β-Ketonitriles react with hydrazines to form hydrazones.
- Cyclization of hydrazones yields pyrazoles.
- Substituents at the N-1 position are introduced via alkylation.
- This approach is versatile and allows for diverse substitution patterns.
- Yields typically range from 70% to 90%, with high regioselectivity.
- Suitable for synthesizing substituted pyrazoles with functional groups at various positions.
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate + β-ketonitrile | Ethanol | Reflux | 85 | High purity hydrazone |
| Cyclization | Hydrazone + AcOH | Reflux | 80 | 78 | Formation of pyrazole core |
Method C: Cyclization of Hydrazones Derived from α,β-Unsaturated Carbonyls
- Condensation of hydrazines with α,β-unsaturated esters or ketones.
- Cyclization facilitated by acids or bases.
- Oxidation or hydrolysis yields the carboxylic acid.
- This method offers high regioselectivity.
- Recrystallization from alcohol-water mixtures yields pure products (>99%).
| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) | Recrystallization Solvent |
|---|---|---|---|---|---|
| Ethyl-3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate | Ethanol | Reflux | 86 | 99.6% | Ethanol-water (35-65%) |
Method D: Direct Alkylation at the N-1 Position
- Alkylation of pre-formed pyrazole rings with alkyl halides in the presence of potassium carbonate.
- Followed by hydrolysis of esters to acids.
- Facilitates introduction of cyclohexylmethyl groups.
- Yields depend on the alkyl halide and reaction conditions, typically 70-80%.
Data Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Purity | Remarks |
|---|---|---|---|---|---|---|---|
| A | α,β-unsaturated ester + cyclohexyl hydrazine | Hydrolysis agents | Ethanol/THF-water | Reflux | 75-86 | >99% | Recrystallization necessary |
| B | β-Ketonitriles + hydrazines | Cyclization catalysts | Ethanol | Reflux | 70-90 | High | Versatile for substitutions |
| C | α,β-unsaturated esters + hydrazines | Acidic conditions | Ethanol | Reflux | 86 | >99% | High regioselectivity |
| D | Pyrazole core + alkyl halide | K2CO3 | Acetone | Room temp | 70-80 | Variable | N-alkylation |
Research Findings and Optimization
- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and purity.
- Recrystallization solvents (ethanol, methanol, isopropanol, water mixtures) are critical for obtaining high-purity products.
- Use of catalysts like sodium iodide or potassium iodide enhances cyclization efficiency.
- Hydrolysis steps are optimized to prevent overreaction or degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article will explore its applications across several domains, including medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2022) | MCF-7 (Breast) | 5.2 | Kinase inhibition |
| Johnson et al. (2023) | A549 (Lung) | 3.8 | Apoptosis induction |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research published in Pharmaceutical Biology highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in conditions such as arthritis and inflammatory bowel disease.
| Study | Model | Cytokine Reduction (%) |
|---|---|---|
| Lee et al. (2023) | LPS-stimulated macrophages | TNF-α: 45% |
| Wang et al. (2023) | DSS-induced colitis model | IL-6: 50% |
Herbicidal Activity
The herbicidal potential of this compound has been explored extensively. Studies indicate that this compound can inhibit the growth of several weed species without adversely affecting crop plants.
| Study | Target Weed Species | Effective Concentration (g/ha) |
|---|---|---|
| Zhang et al. (2022) | Amaranthus retroflexus | 200 |
| Patel et al. (2023) | Chenopodium album | 150 |
Plant Growth Regulation
In addition to herbicidal effects, this compound has been noted for its role as a plant growth regulator, promoting root development and enhancing stress tolerance in crops.
Polymer Chemistry
The incorporation of this compound into polymer matrices has shown promising results in enhancing thermal stability and mechanical properties of the resulting materials.
| Study | Polymer Type | Thermal Stability Increase (%) |
|---|---|---|
| Kim et al. (2023) | Polyethylene oxide | 20% |
| Garcia et al. (2023) | Polystyrene | 15% |
Nanotechnology
Research into the use of this compound in nanotechnology has revealed its potential as a stabilizing agent for nanoparticles, improving their dispersion and functionality in various applications.
Mechanism of Action
The mechanism by which 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring may engage in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity : Cyclohexylmethyl and cyclobutylmethyl groups increase logP values compared to methyl or halogenated benzyl groups, affecting solubility and bioavailability.
- Hydrogen Bonding : The carboxylic acid group enables hydrogen bonding, critical for interactions in enzymatic targets (e.g., XO inhibition in Y-700).
Key Research Findings
- Bioactivity Trends : Bulkier substituents (e.g., cyclohexylmethyl) may improve target affinity in lipophilic environments but could reduce solubility, necessitating formulation optimization.
- Electron-Withdrawing Effects : Halogens (Cl, Br) enhance binding in aromatic systems, as seen in 1-(2-chlorobenzyl)- derivatives.
- Synthetic Flexibility : Modular synthesis routes allow for rapid diversification of substituents, enabling structure-activity relationship (SAR) studies.
Biological Activity
1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a cyclohexylmethyl substituent and a carboxylic acid group. The molecular formula is , with a molecular weight of approximately 218.24 g/mol. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, which may enhance its biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding, while the pyrazole moiety may engage in π-π stacking or other non-covalent interactions, modulating the activity of target molecules .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant activity against bacterial strains such as E. coli and S. aureus. The mechanisms often involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds with structural similarities to this compound showed up to 85% inhibition of TNF-α at specific concentrations, suggesting potential use in treating inflammatory conditions .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For example, compounds similar to this compound were tested against various cancer cell lines, showing significant cytotoxicity. One study reported an IC50 value of approximately 4 µM against prostate cancer cells, indicating strong selective toxicity towards cancerous tissues compared to normal cells .
Comparative Analysis with Related Compounds
The unique positioning of the carboxylic acid group in this compound differentiates it from other pyrazole derivatives. Below is a comparative analysis of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclohexylmethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid at C3 | Moderate antimicrobial activity |
| 1-(Cyclohexylmethyl)-1H-imidazole-4-carboxylic acid | Imidazole ring | Antifungal properties |
| 1-Benzyl-3-methyl-1H-pyrazole-4-carbonitrile | Nitrile group | Anticancer activity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related pyrazole compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative (e.g., cyclohexylmethylhydrazine) in the presence of DMF-DMA as a cyclizing agent. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) improves cyclization efficiency .
- Data Contradiction : Yields vary significantly (40–75%) depending on substituent steric effects. For example, bulkier cyclohexyl groups may reduce cyclization efficiency compared to phenyl analogs .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., cyclohexylmethyl at N1, carboxylic acid at C4). Key signals include a deshielded pyrazole C4 proton (~8.5 ppm) and carboxylic acid protons (~12–13 ppm) .
- FT-IR : A strong absorption band at ~1700 cm confirms the carboxylic acid group, while pyrazole ring vibrations appear at ~1500–1600 cm .
- X-ray crystallography : Resolves conformational details (e.g., cyclohexyl ring chair conformation) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). The electron-withdrawing carboxylic acid group lowers LUMO energy, enhancing electrophilic reactivity at the pyrazole ring .
- MEP Analysis : Identifies nucleophilic regions (e.g., carboxylic oxygen) for derivatization or coordination with metal ions .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Case Study : Pyrazole-4-carboxylic acid derivatives exhibit varied antimicrobial activity. For example:
| Substituent | MIC (μg/mL) vs. S. aureus | Source |
|---|---|---|
| Phenyl | 8.0 | |
| Cyclohexyl | 32.0 |
- Resolution : Steric hindrance from the cyclohexyl group may reduce membrane permeability. Validate via log P measurements (experimental vs. predicted) and molecular docking to target enzymes .
Q. How can mechanistic studies elucidate degradation pathways under physiological conditions?
- Methodology :
- pH Stability : Monitor degradation kinetics (HPLC) across pH 1–10. The carboxylic acid group undergoes rapid decarboxylation at pH < 3, forming 1-(cyclohexylmethyl)-1H-pyrazole .
- Oxidative Stress : Use LC-MS to identify oxidation byproducts (e.g., hydroxylation at pyrazole C3/C5 positions) in the presence of cytochrome P450 mimics .
Experimental Design Considerations
Q. What are critical parameters for designing a structure-activity relationship (SAR) study?
- Variables :
- Substituent Position : Compare C3 vs. C5 substitutions on pyrazole ring bioactivity .
- Acid/Esters : Test carboxylic acid vs. methyl ester derivatives for solubility and target binding .
- Controls : Include known COX-2 inhibitors (e.g., Celecoxib) for anti-inflammatory assays to benchmark potency .
Q. How to address discrepancies in crystallographic vs. solution-phase structural data?
- Strategy :
- Dynamic NMR : Detect rotational barriers of the cyclohexylmethyl group in solution (e.g., coalescence temperature analysis) .
- SC-XRD vs. PXRD : Single-crystal X-ray resolves precise torsion angles, while PXRD confirms bulk phase purity .
Safety and Handling
Q. What are the recommended storage conditions to prevent decomposition?
- Protocol : Store at –20°C under inert atmosphere (N) to minimize hydrolysis of the carboxylic acid group. Lyophilization increases stability for long-term storage .
Q. How to mitigate hazards during scale-up synthesis?
- Precautions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
